(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one
Description
The compound "(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one" belongs to the class of 5-arylidene-2-mercaptothiazol-4-one derivatives. Its structure features a thiazol-4-one core substituted with a mercapto group at position 2 and a benzylidene moiety at position 4. The benzylidene group is further substituted with a bromo atom and a 1,3-benzodioxole ring at the 6-position, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO3S2/c12-6-3-8-7(15-4-16-8)1-5(6)2-9-10(14)13-11(17)18-9/h1-3H,4H2,(H,13,14,17)/b9-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPSUABXDVMTGR-MBXJOHMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=S)S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=S)S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one represents a novel class of thiazole derivatives with potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer and antimicrobial properties.
- Molecular Formula : C₁₈H₁₂BrN₁O₄S₂
- Molecular Weight : 450.33 g/mol
- CAS Number : Not specified in the sources.
Synthesis
The synthesis of this compound typically involves the reaction of 6-bromo-1,3-benzodioxole with thiazole derivatives under specific conditions to yield the desired product. Several studies have reported variations in synthetic routes that optimize yield and purity.
Anticancer Activity
Research indicates that benzodioxole-based compounds exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of various thiosemicarbazone derivatives on human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. Among these, a structurally similar compound showed promising results:
- Cytotoxicity : The compound induced apoptosis in A549 and C6 cells, demonstrating an increase in early and late apoptotic markers.
- Mechanism of Action : The anticancer activity was linked to the inhibition of DNA synthesis and disruption of mitochondrial membrane potential. These effects were attributed to the presence of the benzodioxole moiety, which enhances lipophilicity and cellular uptake .
| Cell Line | IC50 (µM) | Apoptotic Effect (%) |
|---|---|---|
| A549 | 25.0 | 25.0 |
| C6 | 15.8 | 32.4 |
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been explored against various pathogens. While specific data on the compound's activity was limited, related studies demonstrated that thiazole compounds generally possess antimicrobial properties against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism often involves interference with microbial cell wall synthesis or function .
Case Studies
- Study on Apoptosis Induction : In a comparative study involving multiple thiazole derivatives, the compound was shown to significantly increase apoptosis in cancer cell lines while exhibiting lower toxicity to normal cells (NIH/3T3). This selectivity is crucial for developing effective anticancer therapies .
- Antimicrobial Evaluation : A broader investigation into benzodioxole derivatives indicated that modifications at specific positions could enhance antimicrobial activity. Compounds similar to the target molecule were found to exhibit varying degrees of activity against common pathogens, suggesting potential for further development .
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit notable antimicrobial activity. In particular, compounds similar to (5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one have demonstrated efficacy against various bacteria and fungi. For instance, studies have reported that thiazole-based compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans through mechanisms involving cell membrane disruption and enzyme inhibition .
Antitumor Activity
The compound has been investigated for its potential as an antitumor agent. Thiazole derivatives are known to target specific pathways involved in cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways such as the Akt/mTOR pathway . This suggests that this compound may hold promise in cancer therapy.
Case Studies and Research Findings
Various studies have documented the biological effects and potential applications of this compound:
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Steric Effects : Ortho-substituted analogs (e.g., 2-chloro, 2-fluoro) introduce steric hindrance, which may reduce aggregation or modify binding interactions .
- Lipophilicity : The isopropoxy group in CAS 525570-90-5 increases hydrophobicity, which could improve membrane permeability .
Physical and Spectral Properties
- Melting Points : Analogs with bromo substituents (e.g., 4a in ) exhibit higher melting points (252–254°C) compared to methoxy-substituted derivatives (234–236°C), likely due to stronger intermolecular interactions .
- Spectroscopy :
- IR : Characteristic peaks for C=S (1212 cm⁻¹) and C-Br (533 cm⁻¹) observed in brominated analogs .
- ¹H NMR : Aromatic protons in benzodioxole-containing compounds resonate at δ 6.10–8.01 ppm, with splitting patterns dependent on substitution .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 464 [M+1]⁺ for a brominated triazole-thione derivative) confirm molecular weights .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one?
- Methodological Answer : Synthesis typically involves a multi-step process:
Thiazole Ring Formation : React 2-mercapto-1,3-thiazol-4(5H)-one with a dichloroamide precursor under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol) to establish the thiazolidinone core .
Aldehyde Condensation : Condense the intermediate with 6-bromo-1,3-benzodioxole-5-carbaldehyde under reflux conditions to introduce the benzylidene moiety. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) influence yield and stereoselectivity .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure E-configuration retention at the methylene bridge .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., bromo-benzodioxole protons at δ 6.8–7.2 ppm; thiazole C=S signal at ~170 ppm) .
- IR : Confirm presence of C=O (1650–1700 cm⁻¹) and C=S (1050–1150 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ = 399.94 g/mol) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Prioritize target-agnostic screens:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or hydrolases using fluorogenic substrates. IC₅₀ values <10 µM warrant further study .
- Antimicrobial Activity : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify selective toxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity and reactivity?
- Methodological Answer : Conduct comparative SAR studies:
- Halogen Effects : Replace bromo with chloro or iodo groups to assess impact on lipophilicity (logP) and binding affinity. Bromine’s van der Waals radius may enhance receptor interactions .
- Benzodioxole vs. Benzofuran : Substitute benzodioxole with benzofuran to evaluate metabolic stability (CYP450 oxidation resistance) .
- Table : Bioactivity of Analogues
| Substituent | IC₅₀ (EGFR, µM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| 6-Bromo-benzodioxole | 2.3 | 8.5 |
| 6-Chloro-benzodioxole | 4.1 | 12.7 |
| Benzofuran derivative | 1.9 | 6.2 |
Q. What reaction mechanisms dominate its chemical transformations (e.g., oxidation, nucleophilic substitution)?
- Methodological Answer :
- Oxidation : Treat with KMnO₄ in acidic conditions to convert the methylene bridge to a ketone. Monitor via loss of UV absorbance at 300 nm .
- Nucleophilic Substitution : React with amines (e.g., piperidine) in DMF at 100°C to replace the bromine atom. Confirm via ¹H NMR (disappearance of aromatic Br-coupled protons) .
- Reduction : Use NaBH₄ to reduce the thiazolidinone C=O to C–OH, altering hydrogen-bonding capacity .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
Validate Target Engagement : Use SPR (surface plasmon resonance) to measure direct binding constants (KD) .
Address Solubility Issues : Pre-dissolve in DMSO (<0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering .
Q. What methodologies assess its environmental fate and ecotoxicological impact?
- Methodological Answer : Follow OECD guidelines:
- Degradation Studies :
- Hydrolysis : Incubate at pH 4, 7, 9 (25–50°C) and analyze via LC-MS for breakdown products .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; track half-life .
- Bioaccumulation : Measure logKow (octanol-water partition coefficient) using shake-flask methods. Values >3 indicate high bioaccumulation risk .
- Ecotoxicology : Perform Daphnia magna 48-h mortality assays (EC₅₀ < 1 mg/L signals high hazard) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
